molecular formula C22H20N4O2 B2502466 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one CAS No. 1170476-45-5

1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No. B2502466
CAS RN: 1170476-45-5
M. Wt: 372.428
InChI Key: ORTFLQHBEKVAGR-UHFFFAOYSA-N
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Description

The compound 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a multifaceted molecule that appears to be derived from a class of compounds known for their potential biological activities. The core structure of this compound is a dihydropyrimidinone ring, which is a common scaffold in medicinal chemistry due to its presence in several bioactive molecules.

Synthesis Analysis

The synthesis of related dihydropyrimidinone compounds has been reported using a one-pot cyclocondensation approach, which involves the reaction of aldehydes with β-keto esters and urea or thiourea. For instance, a series of 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones were synthesized using strontium chloride hexahydrate as a catalyst . Similarly, the synthesis of 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones was achieved through a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dihydropyrimidinones is characterized by a six-membered ring containing two nitrogen atoms. The presence of a 1,2,4-oxadiazole ring, as seen in the target compound, suggests additional nitrogen-containing heterocycles that could contribute to the molecule's biological activity. The structure of related compounds has been confirmed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

Dihydropyrimidinones can undergo various chemical reactions due to their reactive sites. For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamines has been shown to produce tetrahydroisoxazolopyrimidines through a tandem reaction pathway . This indicates that the compound may also participate in similar tandem reactions, leading to the formation of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinones and their derivatives are influenced by the substituents on the core ring. Compounds in this class have shown significant antibacterial and antifungal activities, as well as cytotoxic activity against various human cancer cell lines . The presence of different functional groups, such as the isopropoxycarbonyl group or trihalomethyl group, can enhance these activities. The compound of interest, with its phenyl and oxadiazole substituents, is likely to exhibit unique properties that could be explored for potential pharmacological applications.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one derivatives have been investigated for their potential antimicrobial and antioxidant activities. Specifically, compounds derived from this chemical structure were found to exhibit good antimicrobial activity against various bacterial and fungal species. Moreover, certain derivatives showcased notable antioxidant properties, highlighting their potential in addressing oxidative stress-related issues (Dey et al., 2022). Similarly, another study focused on the antioxidant activity of some derivatives, emphasizing the potential of these compounds in combating oxidative stress-related damage (George et al., 2010).

Antitubercular and Antiprotozoal Effects

Studies have also explored the antitubercular and antiprotozoal effects of these derivatives. Certain compounds showed promising activity against Mycobacterium tuberculosis, indicating their potential in the treatment of tuberculosis. The antiprotozoal activity was also noteworthy, offering insights into new treatment avenues for protozoal infections (Desai et al., 2016), (Dürüst et al., 2012).

Anticancer Potential

Several studies have examined the anticancer potential of 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one derivatives. These studies revealed that certain derivatives exhibit moderate cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007). Additionally, a novel series of derivatives demonstrated anticancer activities, emphasizing the significance of this chemical structure in the development of potential anticancer therapies (Rahmouni et al., 2016).

properties

IUPAC Name

4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-prop-2-enyl-1,6-dihydropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-14-26-15(2)18(19(23-22(26)27)16-10-6-4-7-11-16)21-24-20(25-28-21)17-12-8-5-9-13-17/h3-13,19H,1,14H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTFLQHBEKVAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1CC=C)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one

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